molecular formula C20H24N2O5S B4184903 2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No.: B4184903
M. Wt: 404.5 g/mol
InChI Key: JDVNOEXXELGXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in the modulation of pain signaling pathways.

Mechanism of Action

2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide exerts its analgesic effects by selectively blocking the AT2R, which is expressed on sensory neurons and is involved in the modulation of pain signaling pathways. By blocking the AT2R, this compound reduces the activity of nociceptive neurons and inhibits the release of pro-inflammatory cytokines, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the proliferation of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some contexts. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of more potent analogues of this compound that may be more effective in reducing pain. Another area of interest is the exploration of the anti-cancer effects of this compound and its potential use in cancer therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease contexts.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of chronic pain. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, this compound has demonstrated promising results in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-27-18-7-3-16(4-8-18)15-20(23)21-17-5-9-19(10-6-17)28(24,25)22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNOEXXELGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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